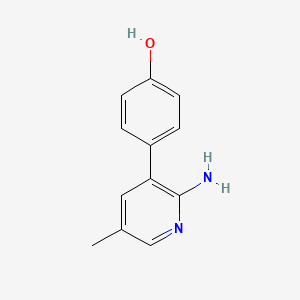
4-(2-Amino-5-methylpyridin-3-yl)phenol
Übersicht
Beschreibung
4-(2-Amino-5-methyl-3-pyridinyl)Phenol is an organic compound characterized by the presence of both a phenol and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Amino-5-methyl-3-pyridinyl)Phenol typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 4-(2-Amino-5-methyl-3-pyridinyl)Phenol may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic and amino groups make the compound susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol or pyridine rings.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Pharmacological Potential
Research indicates that 4-(2-Amino-5-methylpyridin-3-yl)phenol may serve as a pharmacophore in drug development. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors, which could lead to therapeutic effects. Notably, compounds with similar structures have demonstrated antimicrobial, anti-inflammatory, and anticancer properties, suggesting that this compound could be further investigated for similar activities .
Case Studies
Several studies have explored the biological activity of related compounds:
- A study on adenosine A1 receptor partial agonists highlighted the importance of structural modifications in enhancing binding affinity and selectivity .
- Another investigation into enzyme inhibitors indicated that variations in the chemical structure significantly influence biological activity, which could be applicable to this compound .
Organic Synthesis Applications
Building Block for Synthesis
this compound acts as a versatile building block in organic synthesis. It can be utilized to create various pharmaceutical compounds through different synthetic routes. The compound's reactivity allows it to participate in multiple chemical reactions, making it valuable for developing new materials and drugs.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the pyridine ring : This can be achieved through cyclization reactions.
- Introduction of amino and hydroxyl groups : These functional groups can be added using standard amination and hydroxylation techniques.
The choice of synthetic route impacts the yield and purity of the final product, which is crucial for its application in research and industry.
Wirkmechanismus
The mechanism by which 4-(2-Amino-5-methyl-3-pyridinyl)Phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a biochemical assay or as a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
4-Amino-3-methylphenol: Shares structural similarities but lacks the pyridine ring.
2-Amino-5-hydroxytoluene: Similar in having an amino and hydroxyl group but differs in the position of the functional groups.
4-Hydroxy-2-methylaniline: Another related compound with a different arrangement of functional groups.
Uniqueness: 4-(2-Amino-5-methyl-3-pyridinyl)Phenol is unique due to the presence of both a phenol and a pyridine ring, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
4-(2-amino-5-methylpyridin-3-yl)phenol |
InChI |
InChI=1S/C12H12N2O/c1-8-6-11(12(13)14-7-8)9-2-4-10(15)5-3-9/h2-7,15H,1H3,(H2,13,14) |
InChI-Schlüssel |
OVCDETJORNTOIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)N)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













